1-Acenaphthenol

Descripción general

Descripción

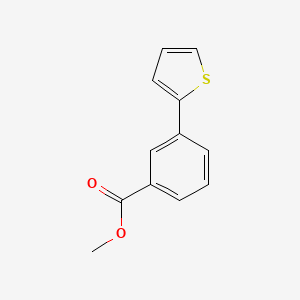

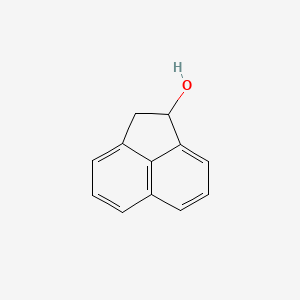

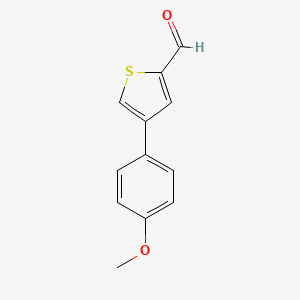

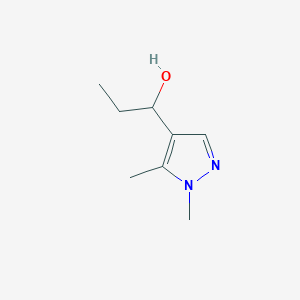

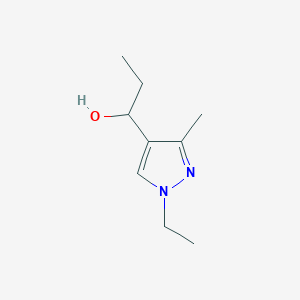

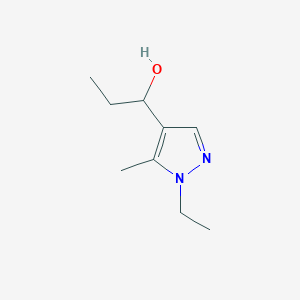

1-Acenaphthenol, also known as Acenaphthenol-1, 1-Acenaphthylenol, 1,2-dihydro-, and 7-Acenaphthenol, is a chemical compound with the molecular formula C12H10O . It is a white to cream solid in appearance . It is almost insoluble in water .

Synthesis Analysis

1-Acenaphthenol can be synthesized through a reaction involving acenaphthene, a hydrogenation catalyst, and methanol . The reaction takes place in an autoclave at 100°C under a pressure of 4.0MPa . The yield of this reaction is approximately 94.2% .Molecular Structure Analysis

The molecular structure of 1-Acenaphthenol consists of 12 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The molecular weight is 170.2072 .Chemical Reactions Analysis

1-Acenaphthenol can undergo oxidation reactions . For example, it can be metabolized to p-aminophenol, which easily crosses the blood-brain barrier and is converted to AM404 by fatty acid amide hydrolase .Physical And Chemical Properties Analysis

1-Acenaphthenol is a stable and combustible chemical substance . It is incompatible with strong oxidising agents . Its melting point is between 145-148°C .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

1-Acenaphthenol has been studied in host-guest supramolecular complexes. For instance, researchers have explored its interaction with β-cyclodextrin (β-CD). The unexpected encapsulation of 1-Acenaphthenol within β-CD has implications for drug delivery systems and molecular recognition studies .

Chromatography and Retention Behavior

The compound’s retention behavior in thin-layer chromatography (TLC) under β-cyclodextrin additive conditions has been investigated. Factors such as solubility changes of host-guest complexes and kinetics of solid complex precipitation influence its behavior in both planar and column chromatography .

Microbial Metabolism

Certain bacteria, such as Sphingobacterium species, can utilize 1-Acenaphthenol as a carbon and energy source. Isolating and characterizing these microbial strains can provide insights into biodegradation pathways and environmental adaptation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Acenaphthenol primarily targets the Aldo-Keto Reductases (AKR1C1-1C3) and NAD(P)H:quinone oxidoreductase 1 (NQO1) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

1-Acenaphthenol interacts with its targets, AKR1C1-1C3 and NQO1, through a process known as nitroreduction . This interaction leads to the formation of DNA adducts, which can promote mutagenesis .

Biochemical Pathways

The biochemical pathway involved in the assimilation of 1-Acenaphthenol has been characterized in certain strains of bacteria . The compound is degraded via 1-acenaphthenol , naphthalene-1,8-dicarboxylic acid , 1-naphthoic acid , salicylic acid , and cis, cis muconic acid , ultimately leading to intermediates in the tricarboxylic acid (TCA) cycle . Key enzymes involved in this pathway include 1-acenaphthenol dehydrogenase , salicylaldehyde dehydrogenase , and catechol 1,2-dioxygenase .

Pharmacokinetics

Its interaction with enzymes like akr1c1-1c3 and nqo1 suggests that it undergoes metabolic transformations in the body . More research is needed to fully understand the ADME properties of 1-Acenaphthenol and their impact on its bioavailability.

Result of Action

The result of 1-Acenaphthenol’s action at the molecular and cellular level is the formation of DNA adducts . These adducts can lead to mutagenesis , which is a key step in the development of cancer . .

Action Environment

The action of 1-Acenaphthenol can be influenced by various environmental factors. For instance, the presence of certain bacteria can facilitate the degradation of 1-Acenaphthenol via specific biochemical pathways . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.

Propiedades

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acenaphthenol | |

CAS RN |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B7763134.png)

![2'-Fluoro[1,1'-biphenyl]-3-amine](/img/structure/B7763135.png)

![Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763145.png)